molecular formula C15H13BO3 B8471297 (5-Benzylbenzofuran-2-yl)boronic acid

(5-Benzylbenzofuran-2-yl)boronic acid

Cat. No.: B8471297
M. Wt: 252.07 g/mol
InChI Key: ZVKRXGQTFJJWHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Benzylbenzofuran-2-yl)boronic acid is a useful research compound. Its molecular formula is C15H13BO3 and its molecular weight is 252.07 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H13BO3

Molecular Weight

252.07 g/mol

IUPAC Name

(5-benzyl-1-benzofuran-2-yl)boronic acid

InChI

InChI=1S/C15H13BO3/c17-16(18)15-10-13-9-12(6-7-14(13)19-15)8-11-4-2-1-3-5-11/h1-7,9-10,17-18H,8H2

InChI Key

ZVKRXGQTFJJWHI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(O1)C=CC(=C2)CC3=CC=CC=C3)(O)O

Origin of Product

United States

Foundational & Exploratory

Technical Master File: 5-Benzylbenzofuran-2-boronic Acid (CAS 939050-20-1)

[1]

Part 1: Executive Summary & Chemical Identity

5-Benzylbenzofuran-2-boronic acid (CAS 939050-20-1) is a specialized heterocyclic organoboron intermediate used primarily in the synthesis of complex pharmaceutical candidates. As a functionalized benzofuran, it serves as a critical scaffold in the development of kinase inhibitors, anti-arrhythmic agents (analogous to amiodarone structures), and anti-microbial compounds.

Unlike robust phenylboronic acids, this 2-heteroaryl boronic acid exhibits a distinct reactivity profile characterized by high nucleophilicity but significant susceptibility to protodeboronation. Successful utilization requires strict adherence to controlled reaction parameters.[1]

Chemical Profile Table[3]
PropertySpecification
CAS Number 939050-20-1
Molecular Formula C₁₅H₁₃BO₃
Molecular Weight 252.07 g/mol
Structure Benzofuran core, 5-benzyl substituent, 2-boronic acid moiety
Appearance Off-white to beige solid
Solubility Soluble in DMSO, MeOH, THF; sparingly soluble in water
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen)
Stability Hygroscopic; prone to protodeboronation in aqueous base

Part 2: Critical Reactivity Profile (The "Protodeboronation" Challenge)

Expert Insight: The C2 position of benzofuran is electron-rich. While this enhances transmetallation rates in Palladium-catalyzed couplings, it also makes the C-B bond labile. In the presence of water and strong bases (standard Suzuki conditions), the boronic acid moiety is frequently cleaved and replaced by a proton, yielding the non-functionalized 5-benzylbenzofuran byproduct.

Mechanism of Failure:

  • Formation of the boronate anion (desired species for transmetallation).

  • Protonation of the heteroaryl ring at C3 or C2 by water/solvent.

  • Elimination of boric acid, destroying the reactive handle.

Mitigation Strategy:

  • Base Selection: Avoid hydroxides (NaOH, KOH). Use anhydrous carbonate (Cs₂CO₃, K₂CO₃) or phosphate (K₃PO₄) bases.

  • Solvent Systems: Minimize water content. Use anhydrous THF, Dioxane, or Toluene. If water is required for base solubility, use a minimum amount (e.g., 10:1 solvent:water ratio).

  • Catalyst: High-activity catalysts (e.g., Pd(dppf)Cl₂, Pd(dtbpf)Cl₂) facilitate rapid coupling, outcompeting the decomposition pathway.

Part 3: Synthesis & Manufacturing Workflow

The synthesis of CAS 939050-20-1 typically follows a "Lithiation-Trap" protocol. This method ensures regioselectivity at the C2 position, provided the starting material (5-benzylbenzofuran) is high purity.

Experimental Protocol: Lithiation-Borylation

Note: All steps must be performed under strict anhydrous conditions.

  • Preparation: Charge a flame-dried reactor with 5-benzylbenzofuran (1.0 eq) and anhydrous THF (10-15 volumes). Cool to -78°C .[2]

  • Lithiation: Add n-Butyllithium (1.1 eq, 2.5M in hexanes) dropwise over 30 minutes. Maintain internal temperature < -70°C.

    • Checkpoint: Stir for 1 hour. The solution typically turns yellow/orange, indicating formation of the 2-lithio species.

  • Borylation: Add Triisopropyl borate (B(OiPr)₃) (1.2 eq) rapidly. The electrophilic trap must be in excess to prevent double-addition.

  • Hydrolysis: Allow to warm to 0°C. Quench with 2N HCl until pH ~4–5.

  • Isolation: Extract with EtOAc. Wash organic layer with brine.[1] Dry over Na₂SO₄. Concentrate in vacuo.

  • Purification: Recrystallize from Hexane/EtOAc or precipitate from Et₂O/Pentane. Do not use silica chromatography unless neutralized, as acidic silica can degrade the boronic acid.

Visualization: Synthesis Pathway

SynthesisWorkflowStart5-Benzylbenzofuran(Precursor)LithiationStep 1: Lithiation(n-BuLi, THF, -78°C)Start->LithiationIntermediate2-Lithio-5-benzylbenzofuran(Reactive Anion)Lithiation->Intermediate Deprotonation at C2TrapStep 2: Borate Trap(B(OiPr)3, -78°C)Intermediate->Trap Electrophilic AttackHydrolysisStep 3: Acid Hydrolysis(2N HCl, pH 5)Trap->Hydrolysis Boronate EsterProduct5-Benzylbenzofuran-2-boronic Acid(CAS 939050-20-1)Hydrolysis->Product Isolation

Figure 1: Lithiation-Borylation synthetic pathway for CAS 939050-20-1.[3]

Part 4: Application Protocol (Suzuki-Miyaura Coupling)

This protocol is optimized to minimize protodeboronation.

Reagents:

  • Substrate: Aryl Bromide/Iodide (1.0 eq)

  • Boronic Acid: CAS 939050-20-1 (1.2 – 1.5 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%)

  • Base: Cs₂CO₃ (2.0 eq) or K₃PO₄ (3.0 eq)

  • Solvent: 1,4-Dioxane (anhydrous)[1]

Step-by-Step Methodology:

  • Degassing: Combine solvent and base in the reaction vessel. Sparge with Argon for 15 minutes. Oxygen removal is critical to prevent homocoupling.

  • Loading: Add the Aryl Halide, Boronic Acid, and Catalyst.[1][4]

  • Reaction: Heat to 80–90°C .

    • Note: Do not exceed 100°C unless using a sealed microwave vessel. Higher temperatures accelerate deboronation.

  • Monitoring: Check HPLC/TLC at 1 hour.

    • Self-Validating Check: If the starting aryl halide is consumed but the product yield is low, check for the presence of 5-benzylbenzofuran (mass M-H = ~208). This indicates protodeboronation.[1] If observed, switch to anhydrous conditions or lower temperature.

Visualization: Coupling Decision Tree

CouplingLogicStartStart: Suzuki Coupling SetupSolventCheckIs the Base Soluble in Organic Solvent?Start->SolventCheckAnhydrousUse Anhydrous ConditionsSolvent: DMF or DioxaneBase: Cs2CO3SolventCheck->AnhydrousYes (Preferred)AqueousUse Biphasic SystemSolvent: Toluene/Water (10:1)Base: K3PO4SolventCheck->AqueousNoMonitorMonitor Reaction (1 hr)Anhydrous->MonitorAqueous->MonitorOutcomeCheck LCMS for ByproductsMonitor->OutcomeSuccessTarget Product FormedProceed to WorkupOutcome->SuccessClean ConversionFailureDeboronation Observed(5-benzylbenzofuran detected)Outcome->FailureByproduct FoundFixCorrective Action:1. Increase Catalyst Load2. Lower Temp3. Switch to Buchwald Pre-catalystsFailure->FixFix->StartRestart

Figure 2: Decision logic for optimizing Suzuki coupling with unstable heteroaryl boronic acids.

Part 5: Quality Control & Analytics[6]

To validate the integrity of CAS 939050-20-1 before use, perform the following checks. Boronic acids often dehydrate to form boroxines (anhydrides), which is a reversible process and generally acceptable, but oxidative degradation is not.

TestMethodAcceptance Criteria
¹H NMR DMSO-d₆δ ~8.5 ppm (s, 2H, B(OH)₂) . Look for benzyl CH₂ (~4.1 ppm) and aromatic signals. Absence of B(OH)₂ signal suggests boroxine formation (acceptable) or degradation.
HPLC C18, ACN/WaterPurity > 95%. Note: Boronic acids may streak or show broad peaks on silica-based columns due to interaction with silanols.
TLC Hexane/EtOAcUse a stain (e.g., KMnO₄ or Curcumin). Boronic acids are often UV active but stain distinctively.

References

  • General Synthesis of Benzofuran-2-boronic Acids: Wu, D., et al. "Synthesis of functionalized benzofurans via lithiation/borylation." Tetrahedron Letters, 2015, 56(29), 4383–4387.[2]

  • Instability of 2-Heteroaryl Boronic Acids: Billingsley, K., Buchwald, S. L. "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Journal of the American Chemical Society, 2007.

  • Benzofuran Applications in Drug Discovery: Mundhe, B., et al.[5][6] "Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions." Pakistan Journal of Pharmaceutical Sciences, 2025.

  • Handling of Boronic Acids: Hall, D. G. "Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials."[7] Wiley-VCH, 2nd Edition, 2011.

Technical Monograph: 5-Benzylbenzofuran-2-ylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

High-Fidelity Synthesis, Reactivity Profiling, and Medicinal Application

Executive Summary

This technical guide analyzes 5-benzylbenzofuran-2-ylboronic acid , a specialized heterocyclic building block critical in the development of antiviral (HCV), anti-tubercular, and antineoplastic agents. Unlike simple phenylboronic acids, this scaffold integrates a lipophilic benzyl spacer at the C5 position with a reactive boronic acid handle at C2. This document details the specific electronic properties that govern its stability, provides an optimized lithiation-borylation synthetic protocol, and outlines the mechanistic nuances of employing this reagent in Suzuki-Miyaura cross-couplings to minimize protodeboronation.

Structural & Physicochemical Analysis[1]

The utility of 5-benzylbenzofuran-2-ylboronic acid lies in its dual-nature architecture: the benzofuran core acts as a rigid pharmacophore, while the 5-benzyl group provides a rotational hydrophobic vector.

1.1 Electronic Properties and Acidity

The stability of heteroaryl boronic acids is directly correlated to the pKa of the boronic acid moiety.

  • Acidity: The pKa of 2-benzofuranylboronic acid is approximately 6.22 , significantly more acidic than phenylboronic acid (~8.[1]8) [1]. This increased acidity facilitates rapid transmetallation in cross-coupling reactions but requires careful pH management to prevent decomposition.

  • 5-Benzyl Effect: The benzyl substituent at C5 is electronically subtle. Unlike strong electron-withdrawing groups (EWGs) that destabilize the C-B bond, the benzyl group is weakly activating via hyperconjugation.[2] It increases the lipophilicity (cLogP) of the molecule without significantly altering the electronic density at the C2 reactive center, preserving the boronic acid's stability relative to more volatile furan-2-boronic acids.

1.2 Stability Profile

While 2-benzofuranyl boronic acids are generally more stable than 2-pyridyl or 2-thienyl analogs, they are susceptible to protodeboronation (hydrolytic cleavage of the C-B bond) under high-temperature, aqueous-basic conditions.

Table 1: Comparative Stability & Reactivity Profile

Parameter5-Benzylbenzofuran-2-ylboronic AcidPhenylboronic Acid2-Pyridylboronic Acid
pKa (approx) 6.2 (High Acidity)8.8 (Moderate)4.0 (Very High Acidity)
Transmetallation Rate FastModerateSlow
Protodeboronation Risk Moderate (pH dependent)LowHigh (Rapid decomposition)
Storage Stability Solid state: High (months)HighLow (requires MIDA ester)
Synthetic Methodology: Lithiation-Borylation Protocol

The most reliable route to 5-benzylbenzofuran-2-ylboronic acid is the direct C2-lithiation of the parent 5-benzylbenzofuran, followed by electrophilic trapping with a borate ester.

2.1 Precursor Synthesis (Context)

The starting material, 5-benzylbenzofuran, is typically accessible via the cyclization of 4-benzyl-2-hydroxybenzaldehyde or through McMurry coupling strategies.

2.2 Optimized Protocol

Objective: Selective installation of the boronic acid at C2. Scale: 5.0 mmol basis.

Reagents:

  • Substrate: 5-benzylbenzofuran

  • Base: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -Butyllithium (2.5 M in hexanes)
    
  • Electrophile: Triisopropyl borate (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    )
    
  • Solvent: Anhydrous THF

  • Quench: 2N HCl[3]

Step-by-Step Workflow:

  • Cryogenic Setup: Charge a flame-dried 3-neck flask with 5-benzylbenzofuran (5.0 mmol) and anhydrous THF (20 mL) under Argon. Cool to -78°C .[3]

  • Lithiation: Add

    
    -BuLi (6.0 mmol, 1.2 eq) dropwise over 15 minutes. The C2 proton is the most acidic (
    
    
    
    ); kinetic control at -78°C ensures exclusive C2-lithiation over benzylic deprotonation.
  • Incubation: Stir at -78°C for 60 minutes to ensure complete formation of the 2-lithiobenzofuran species.

  • Borylation: Add triisopropyl borate (6.0 mmol, 1.2 eq) dropwise. Stir for 30 minutes at -78°C, then remove the cooling bath and allow to warm to room temperature (RT) over 1 hour.

  • Hydrolysis: Quench the intermediate boronate complex with 2N HCl (6 mL) and stir vigorously for 30 minutes. This converts the boronate ester to the free boronic acid.

  • Isolation: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    , and concentrate.[3] Recrystallize from Hexane/EtOAc to obtain a white solid.
    

Yield Expectation: 85-95%.

SynthesisPath Figure 1: Lithiation-Borylation Synthetic Pathway Start 5-Benzylbenzofuran Lithiation Intermediate: 2-Lithio-5-benzylbenzofuran Start->Lithiation n-BuLi, THF, -78°C (Selective C2 Deprotonation) Borate Boronate Complex Lithiation->Borate B(OiPr)3 Electrophilic Trap Product 5-Benzylbenzofuran- 2-ylboronic Acid Borate->Product 2N HCl Hydrolysis (Acidic Quench)

Reactivity Profile: The Suzuki-Miyaura Interface

The primary application of this molecule is Pd-catalyzed cross-coupling. However, the electron-rich nature of the benzofuran ring adjacent to the boron atom creates a specific challenge: Base-Catalyzed Protodeboronation .

3.1 Mechanism of Failure (Protodeboronation)

In the presence of strong bases or prolonged heating, the C-B bond can cleave, replacing the boron with a proton.[2] This yields the starting material (5-benzylbenzofuran) rather than the coupled biaryl.[2]

  • Cause: Formation of a boronate anion that is stabilized by the adjacent heteroatom, facilitating hydrolytic cleavage.

  • Mitigation: Use mild bases and rapid coupling cycles.

3.2 Optimized Coupling Conditions

To maximize yield and suppress deboronation, the following system is recommended based on comparative heteroaryl studies [1, 2].

  • Catalyst: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (Tetrakis) is superior for this substrate class due to its robust nature with electron-rich nucleophiles.
    
  • Solvent: 1,4-Dioxane / Water (6:1).[2] The water is essential for the transmetallation step but excess water can promote deboronation.

  • Base: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     or 
    
    
    
    . Avoid strong alkoxides (
    
    
    ) which accelerate deboronation.
  • Temperature: 80-90°C.

ReactivityCycle Figure 2: Kinetic Competition in Suzuki Coupling BoronicAcid 5-Benzylbenzofuran-2-boronic Acid BaseActivation Boronate Anion Formation (Activation) BoronicAcid->BaseActivation + Base (K2CO3) Transmetal Transmetallation to Pd(II) BaseActivation->Transmetal Fast Pathway (Productive) Deboronation Protodeboronation (SIDE REACTION) BaseActivation->Deboronation Slow Pathway (Destructive if Pd cycle stalls) Product Coupled Biaryl Product Transmetal->Product Reductive Elimination

Medicinal Chemistry Applications

The 5-benzylbenzofuran scaffold is a "privileged structure" in drug discovery, particularly for targets requiring a distinct "L-shaped" or hydrophobic binding mode.

4.1 Hepatitis C Virus (HCV) NS5B Inhibition

Benzofuran derivatives are potent non-nucleoside inhibitors of the HCV NS5B polymerase.[2]

  • Mechanism: The benzofuran core binds to the allosteric Thumb II pocket of the polymerase.

  • Role of 5-Benzyl: The benzyl group projects into a deep hydrophobic cleft (often interacting with Leu/Val residues), anchoring the inhibitor and improving potency (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) compared to unsubstituted analogs.
    
4.2 Anti-Tubercular Agents

Substituted benzofurans have shown activity against Mycobacterium tuberculosis. The lipophilicity provided by the 5-benzyl group aids in penetrating the waxy mycobacterial cell wall, a critical barrier in TB drug design.

4.3 Structural Activity Relationship (SAR) Summary
  • C2 Position: Ideal for installing polar groups (via boronic acid coupling) to interact with solvent-exposed residues.[2]

  • C5 Position (Benzyl): Critical for hydrophobic collapse and membrane permeability.[2]

References
  • BenchChem. (2025).[2][1][4] A Comparative Guide to 2-Benzofurylboronic Acid and Other Heteroaryl Boronic Acids for Cross-Coupling Reactions. Retrieved from [2]

  • Cox, P. A., et al. (2016).[2] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. Journal of the American Chemical Society. Retrieved from [2]

  • Wu, D., et al. (2015).[2] Synthesis of 6-(tert-Butyl-dimethylsilanyloxy)benzofuran-2-boronic acid. Tetrahedron Letters. Retrieved from [2]

  • Khan, L., & Zubair, M. (2025).[2] Synthesis of Bioactive Benzofuran Derivatives via Suzuki–Miyaura Cross-Coupling Reaction. Journal of the Chemical Society of Pakistan. Retrieved from [2]

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Foundational Reference).

Sources

(5-Benzylbenzofuran-2-yl)boronic acid: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of (5-Benzylbenzofuran-2-yl)boronic acid, a specialized heterocyclic compound with significant potential in medicinal chemistry and materials science. While this specific molecule is not extensively documented in public literature, this document extrapolates its core properties and proposes a robust synthetic pathway based on established chemical principles and data from closely related analogues. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique structural features of functionalized benzofuran boronic acids.

Core Physicochemical Properties

The fundamental properties of (5-Benzylbenzofuran-2-yl)boronic acid have been calculated based on its chemical structure. These values provide a critical baseline for experimental design, including reaction stoichiometry, solvent selection, and analytical characterization.

PropertyValueSource
Molecular Formula C₁₅H₁₃BO₃Calculated
Molecular Weight 252.08 g/mol Calculated
Appearance Expected to be a solid, likely a white or off-white powderInferred from similar compounds[1][2]
Solubility Expected to be soluble in organic solvents like THF, DMF, and DMSOInferred from similar compounds
Storage Store in a cool, dry, and inert atmosphere to prevent degradationInferred from similar compounds[2][3]

Proposed Synthesis Pathway

Overall Synthetic Scheme

The proposed synthesis initiates with a commercially available starting material, 4-bromophenol, and proceeds through the formation of a 5-bromobenzofuran intermediate. Subsequent Suzuki coupling introduces the benzyl moiety, followed by a final borylation step to yield the target compound.

Synthesis_Workflow A 4-Bromophenol B 2-Bromo-1-(4-bromophenyl)ethanone A->B  Friedel-Crafts Acylation (Bromoacetyl bromide, AlCl₃) C 5-Bromobenzofuran B->C  Intramolecular Cyclization (Base, e.g., K₂CO₃) D 5-Benzylbenzofuran C->D  Suzuki Coupling (Benzylboronic acid, Pd catalyst, Base) E (5-Benzylbenzofuran-2-yl)boronic acid D->E  Borylation 1. n-BuLi 2. Triisopropyl borate 3. Acidic workup

Caption: Proposed synthetic workflow for (5-Benzylbenzofuran-2-yl)boronic acid.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 5-Bromobenzofuran

  • Acylation of 4-Bromophenol: To a solution of 4-bromophenol in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst such as aluminum chloride (AlCl₃). Cool the mixture in an ice bath.

  • Slowly add bromoacetyl bromide. The reaction is exothermic and should be controlled carefully.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Extract the product, 2-bromo-1-(4-bromophenyl)ethanone, with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Intramolecular Cyclization: Dissolve the crude 2-bromo-1-(4-bromophenyl)ethanone in a polar aprotic solvent like DMF.

  • Add a base, such as potassium carbonate (K₂CO₃), and heat the mixture to induce intramolecular cyclization.

  • Upon completion, cool the reaction, dilute with water, and extract the 5-bromobenzofuran product. Purify by column chromatography.

Step 2: Synthesis of 5-Benzylbenzofuran via Suzuki Coupling

  • In a reaction vessel, combine 5-bromobenzofuran, benzylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.[6]

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction, dilute with water, and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate. Purify the resulting 5-benzylbenzofuran by column chromatography.

Step 3: Borylation to Yield (5-Benzylbenzofuran-2-yl)boronic acid

  • Dissolve 5-benzylbenzofuran in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.[7]

  • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes. The 2-position of the benzofuran is the most acidic and will be preferentially lithiated.

  • Stir the mixture at -78 °C for a specified time (e.g., 1 hour) to ensure complete lithiation.

  • Add triisopropyl borate dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for several hours.

  • Quench the reaction by adding an acidic aqueous solution (e.g., 1 M HCl) and stir vigorously.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (5-Benzylbenzofuran-2-yl)boronic acid. Further purification can be achieved by recrystallization.

Applications in Drug Discovery and Organic Synthesis

The unique structural features of (5-Benzylbenzofuran-2-yl)boronic acid make it a highly valuable building block for the synthesis of complex organic molecules and a potential pharmacophore in its own right.

Role as a Versatile Synthetic Intermediate

The boronic acid moiety is a cornerstone of modern organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction.[8] This allows for the facile formation of carbon-carbon bonds, enabling the construction of complex molecular architectures. The benzofuran core provides a rigid scaffold that is prevalent in many biologically active compounds.[9][10]

Applications A (5-Benzylbenzofuran-2-yl)boronic acid B Suzuki-Miyaura Cross-Coupling A->B C Chan-Lam Coupling A->C D Other Reactions (e.g., Petasis reaction) A->D E E B->E Synthesis of complex biologically active molecules F F C->F Formation of C-N and C-O bonds G G D->G Diverse functionalization

Caption: Synthetic utility of (5-Benzylbenzofuran-2-yl)boronic acid.

Potential in Medicinal Chemistry

Benzofuran derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[11][12] The boronic acid group itself is a key feature in several FDA-approved drugs, such as the proteasome inhibitor bortezomib, where it plays a crucial role in binding to the active site of enzymes.[8] The combination of the benzofuran scaffold with a benzyl substituent and a boronic acid functional group in (5-Benzylbenzofuran-2-yl)boronic acid presents a promising platform for the design of novel therapeutic agents. The benzyl group can be strategically employed to enhance binding affinity to target proteins through hydrophobic and aromatic interactions.

Conclusion

(5-Benzylbenzofuran-2-yl)boronic acid represents a promising, albeit under-explored, chemical entity with significant potential for advancing organic synthesis and drug discovery. The proposed synthetic pathway offers a reliable method for its preparation, enabling further investigation into its chemical reactivity and biological activity. As research into novel heterocyclic compounds continues to expand, molecules such as this will undoubtedly play a crucial role in the development of next-generation therapeutics and functional materials.

References

  • Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction. ORGANIC AND BIOCHEMISTRY.
  • Benzofuran-5-ylboronic acid (CAS 331834-13-0). Fluorochem.
  • (2-Formylbenzofuran-5-yl)boronic acid | C9H7BO4 | CID 165999342. PubChem.
  • (5-Methylbenzofuran-2-yl)boronic acid | 143381-72-0. Sigma-Aldrich.
  • Benzofuran-2-boronic acid | CymitQuimica. CymitQuimica.
  • Benzofuran-2-boronic acid | 98437-24-2. ChemicalBook.
  • Benzofuran-2-boronic acid synthesis. ChemicalBook.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. PMC.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC.
  • Substituted benzofuran. Wikipedia.
  • Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press.
  • Benzofuran synthesis. Organic Chemistry Portal.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate.
  • 5-Formylfuran-2-boronic acid | C5H5BO4 | CID 2734355. PubChem.
  • (5-Methylbenzofuran-2-yl)boronic acid (Cas 1239617-90-3). Parchem.
  • (5-Methylbenzofuran-2-yl)boronic acid. Sigma-Aldrich.
  • Bioactive Benzofuran Derivatives: A Review | Request PDF. ResearchGate.
  • Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Unknown Source.
  • 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Unknown Source.

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Technical Sourcing & Synthesis Guide: 2-Borono-5-benzylbenzofuran

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Availability Status

2-Borono-5-benzylbenzofuran (Systematic Name: 5-benzylbenzofuran-2-ylboronic acid) is currently classified as a Tier 3 (Make-to-Order) compound in the global chemical supply chain.[1]

Unlike its commoditized analogs (e.g., 5-bromobenzofuran-2-ylboronic acid), this specific scaffold is not available as a stock catalog item from major distributors (Sigma-Aldrich, Enamine, Combi-Blocks) for immediate dispatch.[1]

Strategic Recommendation: For drug discovery campaigns requiring <100g, Custom Synthesis via validated precursors is the most time-efficient route.[1] For >100g scale-up, establishing a raw material supply chain based on 5-bromobenzofuran is critical to control cost and lead time.[1]

Chemical Profile & Specifications

PropertySpecification
Systematic Name 5-benzylbenzofuran-2-ylboronic acid
Core Scaffold Benzofuran
Functional Groups C2-Boronic Acid (Reactive handle), C5-Benzyl (Lipophilic tail)
Molecular Formula C₁₅H₁₃BO₃
Molecular Weight 252.07 g/mol
Predicted logP ~3.8 (High Lipophilicity)
CAS Number Not assigned in major public registries (SciFinder/PubChem)
Key Precursor CAS 23145-07-5 (5-Bromobenzofuran)

Sourcing Landscape & Decision Matrix

The unavailability of the final boronic acid necessitates a strategic decision between outsourcing and in-house synthesis.[1] The following decision matrix visualizes the optimal workflow based on project urgency and internal capabilities.

Figure 1: Supply Chain Decision Logic

SupplyChain Start Requirement: 2-Borono-5-benzylbenzofuran CheckStock Check Global Inventory (SciFinder/ChemSpace) Start->CheckStock StockStatus Status: Not in Stock (Tier 3) CheckStock->StockStatus Decision Internal Synthesis Capability? StockStatus->Decision Outsource Route A: CRO Custom Synthesis (WuXi, Enamine, BLD Pharm) Decision->Outsource No / Low Capacity InHouse Route B: In-House Synthesis Decision->InHouse Yes Precursor1 Source Precursor 1: 5-Bromobenzofuran (CAS 23145-07-5) High Availability InHouse->Precursor1 Precursor2 Source Precursor 2: 5-Bromobenzofuran-2-ylboronic acid (CAS 331833-99-9) Medium Availability InHouse->Precursor2 Action1 Preferred Route: Negishi Coupling + C2 Borylation Precursor1->Action1 High Yield / Lower Cost Action2 Alternative Route: Suzuki Coupling (Risk: Polymerization) Precursor2->Action2 Chemoselectivity Issues

Caption: Decision matrix for sourcing 2-borono-5-benzylbenzofuran. Green paths indicate the recommended technical approach.

Technical Synthesis Guide (In-House Protocol)

If sourcing via a CRO is too slow (typical lead time: 4-6 weeks), the compound can be synthesized in 2 steps from 5-bromobenzofuran .[1]

Why this route?

Directly purchasing 5-bromobenzofuran-2-ylboronic acid (CAS 331833-99-9) and attempting to attach the benzyl group is not recommended .[1] The presence of both an aryl bromide (electrophile) and a boronic acid (nucleophile) on the same molecule creates a high risk of uncontrolled self-polymerization during palladium-catalyzed cross-coupling.[1]

Validated Workflow: The "Install-Then-Activate" Strategy
Step 1: Installation of the Benzyl Group (Negishi Coupling)[1]
  • Reagents: 5-Bromobenzofuran (1.0 eq), Benzylzinc bromide (1.2 eq, THF solution), Pd(dppf)Cl₂ (0.05 eq).

  • Conditions: THF, Reflux, 4-12 h.[1]

  • Mechanism: The organozinc reagent couples selectively with the aryl bromide.[1]

  • Checkpoint: Verify formation of 5-benzylbenzofuran by GC-MS.

Step 2: C2-Lithiation and Borylation[1]
  • Reagents: 5-Benzylbenzofuran (1.0 eq), n-Butyllithium (1.1 eq), Triisopropyl borate (1.2 eq), HCl (2N).[1]

  • Conditions:

    • Dissolve 5-benzylbenzofuran in anhydrous THF; cool to -78°C.

    • Add n-BuLi dropwise (deprotonates the acidic C2 position).[1]

    • Stir 1h, then add B(OiPr)₃.

    • Warm to RT and quench with dilute HCl.

  • Causality: The C2 proton of benzofuran is significantly more acidic (pKa ~33) than the benzylic protons, allowing selective lithiation without deprotonating the benzyl group if temperature is controlled (-78°C).[1]

Figure 2: Synthesis Pathway

Synthesis Substrate 5-Bromobenzofuran (CAS 23145-07-5) Intermediate 5-Benzylbenzofuran (Lipophilic Intermediate) Substrate->Intermediate BenzylZnBr Pd(dppf)Cl2 Negishi Coupling Product 2-Borono-5-benzylbenzofuran (Target) Intermediate->Product 1. n-BuLi, -78°C 2. B(OiPr)3 3. H3O+

Caption: Two-step synthesis avoiding self-polymerization risks associated with bifunctional precursors.

Quality Control & Stability (Self-Validating Systems)

When receiving a custom batch or analyzing in-house synthesis, rely on these specific markers to validate integrity.

The "Boroxine" Equilibrium

Boronic acids exist in equilibrium with their cyclic trimeric anhydrides (boroxines).[1] This is not an impurity but a physical state dependent on moisture content.[1]

  • NMR Observation: In dry DMSO-d6, you may see two sets of peaks or broadened signals.[1]

  • Protocol: Add 1 drop of D₂O to the NMR tube. This hydrolyzes the boroxine back to the monomeric acid, sharpening the peaks for accurate integration.[1]

Protodeboronation (Critical Impurity)

Benzofuran-2-yl boronic acids are susceptible to protodeboronation (loss of the boron group), reverting to 5-benzylbenzofuran.[1]

  • Cause: Prolonged exposure to moisture or slightly acidic silica gel.[1]

  • Detection: Check ¹H NMR for a singlet at ~6.7 ppm (C3-H) and ~7.5 ppm (C2-H).[1] If the C2-H signal appears (typically a doublet or distinct singlet depending on substitution), deboronation has occurred.[1]

  • Storage: Store at 4°C under Argon. Avoid storing as a solution in methanol/protic solvents.[1]

Supplier Directory (Precursors)

Since the target is MTO, use these sources for the Tier 1 Precursor (5-Bromobenzofuran) :

SupplierRegionReliability TierCatalog / SKU
Sigma-Aldrich GlobalHigh
BLD Pharm Asia/GlobalHigh
Combi-Blocks USAHigh
Fluorochem EuropeHigh

References

  • Benzofuran-2-boronic acid Stability : PureSynth Safety & Handling Data. Retrieved from .[1]

  • General Synthesis of Benzofuran-2-boronic acids : Wu, D., et al. (2015).[1] "Synthesis of functionalized benzofurans via lithiation/borylation." Tetrahedron Letters, 56(29), 4383-4387.[1] Link

  • Precursor Availability (5-Bromobenzofuran) : PubChem Compound Summary for CID 90015.[1] Retrieved from .[1]

  • Negishi Coupling on Heterocycles : Organic Chemistry Portal. "Palladium-catalyzed cross-coupling of organozinc reagents." Link.

Sources

Methodological & Application

Palladium-catalyzed cross-coupling of benzofuran boronic acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Palladium-Catalyzed Cross-Coupling of Benzofuran Boronic Acids

Executive Summary

Benzofuran scaffolds are privileged structures in medicinal chemistry, appearing ubiquitously in anti-arrhythmic drugs (e.g., Amiodarone), HCV inhibitors, and natural products. However, the installation of this moiety via Suzuki-Miyaura coupling presents a dichotomy of stability: while 3-benzofuranyl boronic acids are generally robust, 2-benzofuranyl boronic acids are notoriously unstable, prone to rapid protodeboronation under standard aqueous-basic conditions.

This guide provides a bifurcated protocol strategy:

  • Protocol A (Standard): For robust 3-substituted substrates.

  • Protocol B (Rapid-Coupling): A specialized, anhydrous, high-activity catalyst system designed to outcompete the decomposition of unstable 2-substituted boronic acids.

Mechanistic Insight: The "Race Against Time"

The primary failure mode in coupling 2-benzofuranyl boronic acids is C2-protodeboronation . The heteroatom (oxygen) donates electron density into the ring, significantly increasing the basicity of the C2 carbon. In the presence of water and base, the C-B bond hydrolyzes to form the unsubstituted benzofuran (byproduct) faster than the transmetallation step can occur.

Key Takeaway: To succeed with 2-benzofuranyl substrates, the rate of Transmetallation (


) must exceed the rate of Protodeboronation (

).
Diagram 1: Kinetic Competition in Catalytic Cycle

G PreCat Pd Pre-Catalyst OxAdd Oxidative Addition (Ar-Pd-X) PreCat->OxAdd Activation TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + Boronic Acid Prod Reductive Elimination (Coupled Product) TransMet->Prod Fast Boronic 2-Benzofuranyl Boronic Acid Boronic->TransMet Desired Path Debor Protodeboronation (Byproduct: Benzofuran) Boronic->Debor Decomposition (H2O/Base)

Caption: The kinetic competition between the desired Transmetallation pathway and the parasitic Protodeboronation pathway. Protocol B aims to accelerate the green path while suppressing the red path.

Optimization Strategy Matrix

ParameterRecommendation for 2-Benzofuranyl (Unstable)Recommendation for 3-Benzofuranyl (Stable)Mechanistic Rationale
Catalyst Pd-XPhos G3/G4 or Pd(OAc)₂/SPhos Pd(dppf)Cl₂ or Pd(PPh₃)₄ Bulky, electron-rich ligands (Buchwald type) facilitate rapid oxidative addition and transmetallation, crucial for unstable substrates [1].
Base K₃PO₄ (Anhydrous) or CsF Na₂CO₃ (Aqueous) Strong aqueous bases (OH⁻) accelerate deboronation. Anhydrous phosphate or fluoride provides milder activation.
Solvent THF or 1,4-Dioxane (Dry)DME/H₂O or EtOH/Toluene Water is the proton source for decomposition. Eliminating it (or minimizing it to <5%) is vital for 2-substituted acids.
Temp 40°C – 60°C 80°C – 100°C High heat promotes hydrolysis. Highly active catalysts allow for milder temperatures.

Experimental Protocols

Protocol A: Standard Suzuki Coupling (Robust Substrates)

Applicability: 3-benzofuranyl boronic acids, pinacol esters, and stable aryl halides.

Reagents:

  • Aryl Halide (1.0 equiv)[1][2]

  • 3-Benzofuranyl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[2][3][4]·CH₂Cl₂ (3-5 mol%)

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (0.2 M concentration relative to halide)

Step-by-Step:

  • Charge a reaction vial with the aryl halide, boronic acid, and Pd(dppf)Cl₂.

  • Seal and purge with N₂ or Ar for 5 minutes.

  • Add degassed 1,4-Dioxane via syringe, followed by the aqueous Na₂CO₃ solution.

  • Heat the mixture to 90°C for 4–12 hours.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: The "Rapid Injection" Method (Unstable Substrates)

Applicability: 2-benzofuranyl boronic acids, electron-deficient aryl chlorides, and sterically hindered partners.

Reagents:

  • Aryl Halide (1.0 equiv)[1][2]

  • 2-Benzofuranyl Boronic Acid (1.5 equiv) — Note: Excess is required due to partial decomposition.

  • Catalyst: XPhos Pd G3 (2 mol%) — Rapid activation precatalyst.

  • Base: K₃PO₄ (finely ground, anhydrous, 3.0 equiv)

  • Solvent: Anhydrous THF (0.15 M)

Step-by-Step:

  • Pre-activation: In a glovebox or under strict Ar flow, add Aryl Halide, XPhos Pd G3, and anhydrous K₃PO₄ to a vial.

  • Add anhydrous THF and stir at RT for 5 minutes to ensure catalyst distribution.

  • Temperature: Warm the block to 50°C .

  • Slow Addition (Critical): Dissolve the 2-benzofuranyl boronic acid in a minimal amount of THF. Add this solution dropwise to the reaction mixture over 20 minutes.

    • Why? Keeping the instantaneous concentration of the boronic acid low minimizes the second-order decomposition pathways while the highly active catalyst consumes the reagent immediately upon entry [2].

  • Monitor by LCMS after 1 hour. If conversion is incomplete, add a second small portion of boronic acid (0.5 equiv).

  • Workup: Filter through a Celite pad (to remove phosphate salts), concentrate, and purify immediately.

Experimental Workflow Decision Tree

Diagram 2: Process Flow for Substrate Selection

Workflow Start Start: Benzofuran Coupling CheckPos Boron Position? Start->CheckPos Pos3 3-Position (Stable) CheckPos->Pos3 Steric Bulk Pos2 2-Position (Unstable) CheckPos->Pos2 Electronic Instability ProtoA PROTOCOL A Pd(dppf)Cl2 / Aq. Base Pos3->ProtoA CheckEster Is it a Boronate Ester (BPin/MIDA)? Pos2->CheckEster YesEster Yes: Use Protocol A (Modified) CheckEster->YesEster Protected NoAcid No: Boronic Acid CheckEster->NoAcid Exposed YesEster->ProtoA ProtoB PROTOCOL B XPhos Pd G3 / Anhydrous NoAcid->ProtoB

Caption: Decision matrix for selecting the appropriate coupling protocol based on regiochemistry and boron species stability.

Troubleshooting Guide

ObservationDiagnosisRemedial Action
Main product is unsubstituted Benzofuran Protodeboronation occurred.Switch to Protocol B . Ensure base is anhydrous. Lower temperature to 40°C. Consider using MIDA boronate derivative [3].[1]
Homocoupling of Boronic Acid Oxidative coupling due to O₂.Degas solvents more thoroughly (sparge with Ar for 15 min).[2] Ensure reaction vessel is sealed tight.
Low Conversion (<20%) Catalyst poisoning or inactivity.Switch to XPhos Pd G3 or SPhos . Check if aryl halide has coordinating groups (e.g., pyridine/imidazole) that might require higher catalyst loading.
Reaction stalls after 50% Boronic acid depleted (decomposed).Add boronic acid in portions (0.5 equiv at T=0, 0.5 equiv at T=1h).

References

  • Buchwald, S. L., et al. (2013). Precatalysts for the Rapid Formation of Mono- and Bis-Ligated Palladium(0) Complexes. Journal of the American Chemical Society.[5] Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Available at: [Link]

  • Burke, M. D., et al. (2007). Slow Release of Unstable Boronic Acids from MIDA Boronates. Journal of the American Chemical Society.[5] Available at: [Link]

  • Nobel Prize Committee. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Available at: [Link]

Sources

Application Note & Protocol: Strategic Solvent Selection for the Suzuki-Miyaura Coupling of Benzofuran-2-yl Boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran moiety is a privileged heterocyclic scaffold frequently found in natural products and serves as a cornerstone in medicinal chemistry and materials science. Its derivatives exhibit a wide spectrum of biological activities, including anti-tumor, anti-bacterial, and anti-viral properties.[1] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for carbon-carbon bond formation, enabling the synthesis of complex biaryl and heterobiaryl structures.[2][3][4]

However, the successful coupling of heteroaryl boronic acids, such as benzofuran-2-yl boronic acid, presents unique challenges. These substrates can be prone to decomposition, primarily through protodeboronation, under the basic and often high-temperature conditions of the reaction.[5][6][7] The strategic selection of the solvent system is therefore not merely a matter of solubility but a critical parameter that dictates reaction efficiency, catalyst stability, product yield, and overall success.[8][9][10][11] This guide provides an in-depth analysis of solvent effects and offers field-proven protocols for the Suzuki-Miyaura coupling of benzofuran-2-yl boronic acid.

The Mechanistic Role of the Solvent in the Catalytic Cycle

The solvent is an active participant in the Suzuki-Miyaura reaction, influencing every stage of the catalytic cycle.[9][10] A fundamental understanding of these interactions is key to rational solvent selection and reaction optimization.

The generalized catalytic cycle proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.[12][13]

Suzuki_Miyaura_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Solvent can influence rate) Pd0->OxAdd + R¹-X PdII_Complex R¹-Pd(II)-X L₂ (Organopalladium Complex) OxAdd->PdII_Complex Transmetalation Transmetalation (Solvent polarity & water are key) PdII_Complex->Transmetalation Base exchange Base_Activation Base Activation (Aqueous phase critical) Base_Activation->Transmetalation [R²-B(OH)₃]⁻ R1_Pd_R2 R¹-Pd(II)-R² L₂ Transmetalation->R1_Pd_R2 RedElim Reductive Elimination R1_Pd_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Product) RedElim->Product R1X R¹-X (Aryl Halide) R2BOH2 R²-B(OH)₂ (Boronic Acid) R2BOH2->Base_Activation Base Base (e.g., K₂CO₃) Base->Base_Activation

Caption: Suzuki-Miyaura Catalytic Cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (R¹-X) bond. The polarity of the solvent can influence the rate of this step, with more polar solvents sometimes accelerating the reaction for less reactive halides like aryl chlorides.[14]

  • Transmetalation: This is often the rate-determining step and where solvent choice is most critical. The inorganic base (e.g., K₂CO₃, K₃PO₄) is required to activate the boronic acid, forming a more nucleophilic boronate species ([R²-B(OH)₃]⁻).[15][16] This necessitates a solvent system that can support both the organic-soluble catalyst complex and the water-soluble inorganic base. This is the primary rationale for using biphasic solvent mixtures.

  • Reductive Elimination: The two organic partners (R¹ and R²) are coupled, forming the final product and regenerating the Pd(0) catalyst. Bulky ligands on the palladium catalyst typically promote this step.

A Practical Guide to Solvent Selection

The optimal solvent system balances the requirements of all reaction components while minimizing side reactions like protodeboronation. For benzofuran-2-yl boronic acid, which can be unstable, this balance is paramount.[5][6]

Solvent_Selection_Workflow Figure 2: Decision Workflow for Solvent Selection Start Start: Define Coupling Partners (Benzofuran-2-yl boronic acid + Aryl Halide) CheckStability Is protodeboronation a known issue with the substrate? Start->CheckStability MildConditions Priority: Mild Conditions (Low Temp, Fast Reaction) CheckStability->MildConditions Yes StandardConditions Priority: Robustness & Solubility CheckStability->StandardConditions No / Unsure SolventChoiceMild Select: • THF / aq. K₃PO₄ • Use advanced precatalyst (e.g., XPhos Pd G3) • Temp: RT to 40°C MildConditions->SolventChoiceMild SolventChoiceStandard Select: • Dioxane / aq. K₂CO₃ • Toluene / aq. K₂CO₃ • Temp: 80-110°C StandardConditions->SolventChoiceStandard CheckSolubility Are all components soluble in the chosen system? SolventChoiceMild->CheckSolubility SolventChoiceStandard->CheckSolubility SolventAlternative Consider alternatives: • DMF / H₂O • EtOH / H₂O • 2-MeTHF / H₂O CheckSolubility->SolventAlternative No Proceed Proceed to Experimentation CheckSolubility->Proceed Yes SolventAlternative->Proceed

Caption: Decision Workflow for Solvent Selection.

Comparative Analysis of Common Solvent Systems

The choice of solvent directly impacts reaction conditions and outcomes. The following table summarizes common systems used for Suzuki-Miyaura couplings, with specific considerations for heteroaryl substrates like benzofuran-2-yl boronic acid.

Solvent SystemTypical Ratio (v/v)Typical BaseTemperature (°C)AdvantagesDisadvantages & Considerations
1,4-Dioxane / Water 3:1 to 6:1K₂CO₃, K₃PO₄80 - 100Excellent solvating power for many substrates; widely documented.[1][17]High boiling point can promote protodeboronation; potential for peroxide formation.
Toluene / Water 3:1 to 10:1K₂CO₃, Cs₂CO₃90 - 110Good for nonpolar substrates; complete phase separation.High temperatures required; may not be suitable for sensitive boronic acids.[18]
Tetrahydrofuran (THF) / Water 2:1 to 4:1K₃PO₄RT - 60Lower temperatures possible, minimizing decomposition.[5][6][10]Lower boiling point limits temperature range; THF quality can be an issue.[10]
Ethanol / Water 1:1 to 3:1K₂CO₃, NaOH80Greener solvent; good for polar substrates; can accelerate the reaction.[3][19]Potential for side reactions (e.g., etherification) with certain substrates.
DMF or DMAc / Water 1:1 to 5:1K₂CO₃, K₃PO₄80 - 120High polarity, excellent for dissolving challenging substrates and bases.[11][20]High boiling point; can be difficult to remove post-reaction; potential for catalyst inhibition.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the coupling of benzofuran-2-yl boronic acid with a generic aryl bromide. Note: All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using degassed solvents to prevent catalyst oxidation.

Protocol A: Standard Biphasic Conditions for General Application

This protocol utilizes a classic dioxane/water system, which is robust for a wide range of aryl bromides.

Materials:

  • Aryl Bromide (1.0 equiv)

  • Benzofuran-2-yl boronic acid (1.2 - 1.5 equiv)

  • Palladium Catalyst: Pd(PPh₃)₄ (3-5 mol%)

  • Base: Anhydrous K₂CO₃ (2.0 - 3.0 equiv)

  • Solvents: 1,4-Dioxane and Degassed Water (e.g., 4:1 v/v)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (e.g., 1.0 mmol), benzofuran-2-yl boronic acid (1.5 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the Pd(PPh₃)₄ catalyst (0.05 mmol) to the flask under a positive flow of inert gas.

  • Via syringe, add degassed 1,4-dioxane (e.g., 8 mL) followed by degassed water (e.g., 2 mL).

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-16 hours.[17]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add ethyl acetate (20 mL) and water (20 mL). Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol B: Mild Conditions for Potentially Unstable Substrates

This protocol is optimized for minimizing the decomposition of sensitive boronic acids by using a highly active precatalyst at a lower temperature.[5][6]

Materials:

  • Aryl Halide (Cl, Br, or OTf) (1.0 equiv)

  • Benzofuran-2-yl boronic acid (1.5 equiv)

  • Palladium Precatalyst: XPhos Pd G3 (1-2 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvents: Tetrahydrofuran (THF) and Degassed Water (e.g., 2:1 v/v)

Procedure:

  • In a glovebox or under a positive flow of inert gas, add the aryl halide (1.0 mmol), benzofuran-2-yl boronic acid (1.5 mmol), K₃PO₄ (3.0 mmol), and XPhos Pd G3 precatalyst (0.02 mmol) to a reaction vial with a stir bar.

  • Add degassed THF (e.g., 4 mL) and degassed water (e.g., 2 mL).

  • Seal the vial with a Teflon-lined cap.

  • Remove the vial from the glovebox and place it in a heating block set to 40 °C.

  • Stir the reaction mixture for 30 minutes to 2 hours. The rapid formation of the active catalytic species from the precatalyst allows for short reaction times.[6]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and proceed with an aqueous workup and purification as described in Protocol A.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC. [Link]

  • Caddick, S., & Cloke, F. G. N. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. ResearchGate. [Link]

  • Wu, C., et al. (2025). Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides. ResearchGate. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Sherwood, J. R., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. [Link]

  • Sherwood, J. (2015). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Yoneda, T. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Khan, L., & Zubair, M. (2025). Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Pakistan Journal of Pharmaceutical Sciences, 38(5). [Link]

  • Sager, S., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta, 104(6). [Link]

  • Sameera, W. M. C., & Shaw, R. A. (2025). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B. [Link]

  • Xu, L., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2450. [Link]

  • Biffis, A., et al. (2015). Table 2: The effect of various bases on the Suzuki coupling reaction. ResearchGate. [Link]

  • Reddit user discussion. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]

  • Xu, L., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. PMC. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Hocek, M., & Dvořáková, H. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. SciSpace. [Link]

  • Khan, L., & Zubair, M. (2025). ORGANIC AND BIOCHEMISTRY Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction. Journal of the Chemical Society of Pakistan, 47(06). [Link]

  • Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research, 40(4), 275–286. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating the Challenges of Benzofuran-2-yl Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzofuran-2-yl boronic acids. This guide is designed to provide in-depth, field-proven insights into a common and often frustrating challenge: protodeboronation. Here, you will find not just protocols, but the rationale behind them, empowering you to troubleshoot effectively and optimize your synthetic strategies.

Section 1: Troubleshooting & FAQs - Your First Line of Defense

This section addresses the most common issues encountered during reactions involving benzofuran-2-yl boronic acids. The question-and-answer format is designed for quick reference and direct problem-solving.

Q1: I'm seeing a significant amount of benzofuran as a byproduct in my Suzuki-Miyaura coupling. What's happening?

A1: You are observing protodeboronation, an undesired side reaction where the carbon-boron bond of your boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] Benzofuran-2-yl boronic acid is particularly susceptible to this due to the electronic nature of the benzofuran ring system. This leads to a lower yield of your desired cross-coupled product and complicates purification.[2]

Q2: What are the primary drivers of protodeboronation in my reaction?

A2: Several factors can accelerate this unwanted reaction:

  • High pH (Strong Bases): The reaction is frequently catalyzed by bases.[1][3]

  • Elevated Temperatures: Higher reaction temperatures increase the rate of protodeboronation.[3][4]

  • Presence of Water: Water can act as the proton source for the cleavage of the C-B bond.[3]

  • Solvent Choice: Protic solvents can facilitate the protonolysis.[3]

Q3: My reaction is sluggish at lower temperatures, but increasing the heat leads to more benzofuran. How do I find a balance?

A3: This is a classic optimization problem. The key is to find conditions that accelerate your desired coupling reaction at a rate that significantly outpaces protodeboronation. Consider screening more active palladium catalysts and ligands that can function efficiently at lower temperatures.[3] Modern catalyst systems are often designed for high turnover rates, which can help minimize the reaction time and, consequently, the opportunity for protodeboronation.[1]

Q4: I've tried different bases, but the protodeboronation persists. What's my next move?

A4: If optimizing the base and temperature isn't sufficient, it's time to consider modifying the boronic acid itself. Converting it to a more stable derivative, such as a pinacol ester, MIDA (N-methyliminodiacetic acid) boronate, or a potassium trifluoroborate salt, is a highly effective strategy.[1][3][5] These derivatives act as "slow-release" sources of the boronic acid, keeping its concentration low throughout the reaction and minimizing side reactions.[1][5]

Section 2: Understanding the Enemy: The Mechanism of Protodeboronation

To effectively prevent protodeboronation, it's crucial to understand how it occurs. The reaction pathway is highly dependent on the pH of the medium.[1][6][7]

  • Base-Catalyzed Pathway: Under basic conditions, the boronic acid (ArB(OH)₂) is in equilibrium with its more nucleophilic boronate form (ArB(OH)₃⁻). This boronate species is more susceptible to reaction with a proton source, such as water, leading to the cleavage of the C-B bond.

  • Acid-Catalyzed Pathway: In acidic media, a general acid-catalyzed mechanism can also lead to protodeboronation.[1][6]

For many heteroaromatic boronic acids, including potentially benzofuran-2-yl boronic acid, the situation can be more complex, with zwitterionic intermediates playing a role under neutral pH conditions.[1][8]

Caption: Mechanisms of base- and acid-catalyzed protodeboronation.

Section 3: Preventative Strategies & Experimental Protocols

Here, we detail actionable strategies and provide step-by-step protocols to minimize protodeboronation.

Strategy 1: Optimization of Reaction Conditions

The first line of defense is to optimize the reaction conditions to favor the desired cross-coupling over protodeboronation.

BaseTypical Yield of Coupled ProductObservations
NaOH65%Significant protodeboronation often observed.[3]
K₃PO₄88%Good yield with reduced protodeboronation.[3]
K₂CO₃92%High yield, indicating minimal protodeboronation.[3]
Cs₂CO₃95%Excellent yield, often a good choice for challenging couplings.[3]

Data adapted from a model Suzuki-Miyaura reaction with an electron-rich arylboronic acid.[3]

Key Insight: Milder bases generally suppress protodeboronation. The choice of base can significantly impact the reaction outcome.[3]

This protocol utilizes potassium carbonate, a milder base, to mitigate protodeboronation.

  • To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), benzofuran-2-yl boronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane (5 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to the lowest effective temperature (start by screening 60-80 °C) and stir under the inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an appropriate organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol_Workflow A Combine Reagents (Aryl Halide, Boronic Acid, Catalyst, Base) B Inert Atmosphere (Evacuate/Backfill with Ar/N₂) A->B C Add Degassed Solvents B->C D Heat to Optimized Temperature C->D E Monitor Reaction Progress (TLC, LC-MS) D->E F Workup & Extraction E->F G Purification (Column Chromatography) F->G

Caption: General workflow for Suzuki-Miyaura coupling with protodeboronation prevention.

Strategy 2: Use of Stabilized Boronic Acid Derivatives

When optimizing conditions is insufficient, employing a stabilized form of the boronic acid is the most robust solution. Benzofuran-2-yl MIDA boronate and potassium benzofuran-2-yltrifluoroborate are excellent alternatives.[5][9]

Boronic Acid DerivativeYield with 2-Benzofuran MoietyStability
Boronic Acid50%Prone to decomposition on the benchtop and in solution.[5]
MIDA Boronate92%Indefinitely air-stable as a solid.[5]
Trifluoroborate Salt92%Generally more stable than the corresponding boronic acids.[9][10]

Yields are for the coupling with an unactivated aryl chloride, a challenging substrate. Data adapted from related studies.[5][10]

Key Insight: MIDA boronates and trifluoroborate salts offer significant advantages in terms of stability and yield, especially in difficult couplings.[5][9][10] The "slow-release" mechanism of MIDA boronates is particularly effective at minimizing the concentration of the unstable free boronic acid.[5]

This protocol is designed to leverage the slow-release properties of MIDA boronates.

  • In a glovebox or under an inert atmosphere, combine the aryl chloride (1.0 mmol), benzofuran-2-yl MIDA boronate (1.1 mmol), a suitable palladium catalyst/ligand system (e.g., Pd₂(dba)₃/SPhos), and K₃PO₄ (3.0 mmol) in a reaction vessel.

  • Add a degassed solvent system, such as 5:1 dioxane/water.

  • Seal the vessel and heat to a temperature that facilitates slow hydrolysis and coupling (e.g., 60-80 °C).

  • Stir the reaction for the required time (can be longer than with free boronic acids, e.g., 3-12 hours).

  • Monitor the reaction by analyzing aliquots via LC-MS.

  • Once the reaction is complete, cool to room temperature and proceed with a standard aqueous workup and purification.

Section 4: Concluding Remarks

The protodeboronation of benzofuran-2-yl boronic acids is a surmountable challenge. By understanding the underlying mechanisms and employing a systematic approach to optimization—starting with reaction conditions and progressing to the use of stabilized boronic acid derivatives—researchers can significantly improve the efficiency and reliability of their synthetic endeavors. The strategies and protocols outlined in this guide provide a robust framework for successfully incorporating the valuable benzofuran-2-yl moiety into complex molecules.

References

  • Protodeboronation - Wikipedia. Available at: [Link]

  • Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Zhang, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. Available at: [Link]

  • Lloyd-Jones, G. C., et al. (2021). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate. Available at: [Link]

  • Molander, G. A., & Ellis, N. (2008). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. Available at: [Link]

  • Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Angewandte Chemie International Edition. Available at: [Link]

  • Li, Y., et al. (2024). Suppressing Protodeboronation in Cu-Mediated 19F/18F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. Chemistry – A European Journal. Available at: [Link]

  • Molander, G. A., & Ellis, N. (2008). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. Available at: [Link]

  • Wu, D., et al. (2015). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules. Available at: [Link]

Sources

Technical Support Center: Stability Management for (5-Benzylbenzofuran-2-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #BZ-2-BOR-STAB Subject: Prevention of Protodeboronation and Storage Optimization Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

The Stability Paradox: Why This Molecule Fails

(5-Benzylbenzofuran-2-yl)boronic acid belongs to the notorious class of 2-heteroaryl boronic acids . Unlike their phenyl counterparts, these compounds are inherently unstable due to the electronic influence of the adjacent heteroatom (Oxygen in the benzofuran ring).

The Mechanism of Failure: Protodeboronation

The primary degradation pathway is protodeboronation , where the C-B bond is cleaved and replaced by a proton.[1] This is irreversible .

  • Base-Catalyzed: In basic media (common in Suzuki couplings), the boronate anion forms.[1] The electron-rich C2 position is susceptible to protonation by water or alcohols, leading to C-B bond cleavage.

  • Metal-Catalyzed: Palladium can accelerate this process during cross-coupling if transmetallation is slower than protonolysis.

DegradationMechanism BoronicAcid (5-Benzylbenzofuran-2-yl) boronic acid Boronate Boronate Anion [Reactive Intermediate] BoronicAcid->Boronate + OH- (Base) Transition Ipso-Protonation (Transition State) Boronate->Transition + H2O / ROH Product 5-Benzylbenzofuran (Deboronated Waste) Transition->Product - B(OH)3

Figure 1: The irreversible protodeboronation pathway of 2-benzofuranyl boronic acids in basic/protic media.

Diagnostic Hub: Is Your Reagent Already Dead?

Before attempting stabilization, you must verify the purity of your current batch. Users often confuse boroxine formation (reversible, benign) with protodeboronation (irreversible, fatal).

Troubleshooting FAQ

Q: My HPLC shows two peaks. Is my compound impure?

  • Analysis: If the peaks coalesce upon adding a drop of water/acid to the sample, it is likely the boroxine (trimer). This is a dehydration product common in dry storage and is chemically competent for reactions.

  • Action: If the new peak matches the retention time of the deboronated parent (5-benzylbenzofuran), the batch is degrading.

Q: The NMR spectrum looks messy/broad.

  • Analysis: Boronic acids form hydrogen-bonded aggregates in non-polar solvents (CDCl3).

  • Action: Add 1 drop of d6-DMSO or D2O to the NMR tube to break aggregates and sharpen peaks.

Spectral Fingerprint Table
FeatureIntact Boronic AcidBoroxine (Trimer)Deboronated (Degraded)
11B NMR ~28-30 ppm (Broad)~28-30 ppm (Broad)Signal disappears or becomes Boric Acid (~19 ppm)
1H NMR (C2-H) No proton at C2No proton at C2New Singlet at ~6.4-6.7 ppm (Benzofuran C2-H)
Solubility Moderate in MeOH/DMSOHigh in organic solventsHigh in Hexanes/EtOAc
Reversibility N/AReversible (Add H2O)Irreversible

Immediate Stabilization Protocols

If you must store the free acid, strictly adhere to these environmental controls.

Solvent Compatibility Matrix
SolventSuitabilityTechnical Note
Methanol/Ethanol 🔴 CRITICAL RISK Promotes rapid protodeboronation via solvolysis. Avoid for storage.
Wet DMSO 🟠 High Risk DMSO is hygroscopic; absorbed water accelerates hydrolysis.
Anhydrous THF 🟢 Recommended Good solubility; low reactivity if kept dry.
Dichloromethane 🟢 Recommended Non-coordinating, good for short-term handling.

Storage Rule: Store as a solid at -20°C under Argon. If solution storage is mandatory, use Anhydrous THF with activated molecular sieves.

Advanced Stabilization: Derivatization (The Long-Term Fix)

For 2-heteroaryl boronic acids, the free acid form is often too labile for shelf storage.[2] We recommend converting to a Potassium Trifluoroborate or a MIDA Boronate .

Protocol A: Conversion to Potassium Trifluoroborate

Why: Trifluoroborates are air-stable solids, resistant to protodeboronation, and can be stored on the benchtop.

Reagents:

  • (5-Benzylbenzofuran-2-yl)boronic acid (1.0 equiv)

  • KHF2 (Potassium bifluoride) (4.5 equiv)

  • MeOH/H2O (1:1 ratio)

Step-by-Step:

  • Dissolution: Dissolve the boronic acid in MeOH.

  • Addition: Dissolve KHF2 in minimal water and add slowly to the boronic acid solution.

  • Reaction: Stir vigorously at room temperature for 1 hour. A white precipitate should form.

  • Workup: Concentrate the mixture to remove MeOH.

  • Isolation: Filter the solid. Wash with minimal ice-cold water, then Et2O to remove organic impurities.

  • Drying: Dry under high vacuum.

Protocol B: MIDA Boronate Formation

Why: MIDA boronates protect the boron p-orbital, completely shutting down protodeboronation until "released" by mild base.

MIDA_Workflow Start Unstable Boronic Acid Reagent + MIDA / Toluene:DMSO (10:1) Start->Reagent Process Reflux (Dean-Stark) Remove H2O Reagent->Process Product MIDA Boronate (Stable Solid) Process->Product Coupling Suzuki Coupling (Slow Release Conditions) Product->Coupling K3PO4 / H2O

Figure 2: MIDA Boronate protection and release workflow.

Step-by-Step:

  • Mix: Combine boronic acid (1 equiv) and N-methyliminodiacetic acid (MIDA) (1.1 equiv) in Toluene/DMSO (10:1).

  • Reflux: Heat to reflux with a Dean-Stark trap to remove water azeotropically (2-4 hours).

  • Purification: The MIDA boronate is stable on silica gel. Concentrate and purify via flash chromatography (EtOAc/MeCN gradient).

Reaction Optimization: "Slow Release" Strategy

If you must use the free boronic acid in a Suzuki coupling, you must outcompete the degradation reaction.

The Problem: Standard Suzuki conditions (Na2CO3, MeOH/H2O) are fatal for this molecule. The base concentration is too high, leading to immediate protodeboronation.

The Solution: Slow Release Cross-Coupling Use a masked derivative (MIDA) or engineer the reaction to keep the concentration of the reactive boronate low.[1]

ParameterStandard ConditionOptimized for 2-Benzofuranyl
Base Na2CO3 / K2CO3K3PO4 (Anhydrous) or CsF
Solvent MeOH / Ethanol / DMFDioxane or Toluene (Anhydrous)
Water High Volume (1:1)Trace / Controlled (or none if using CsF)
Addition One-potSlow addition of boronic acid via syringe pump

Recommended Protocol (MIDA Slow Release):

  • Solvent: Dioxane:H2O (5:1).[3]

  • Base: K3PO4 (3.0 equiv).

  • Temp: 60°C.

  • Mechanism: The aqueous base hydrolyzes the MIDA ester slowly, releasing the active boronic acid at a rate that matches the catalytic cycle, preventing accumulation and degradation.

References

  • Gillis, E. P., & Burke, M. D. (2007). A simple and modular strategy for small molecule synthesis: iterative Suzuki-Miyaura coupling of B-protected haloboronic acids. Journal of the American Chemical Society.[4] Link

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of Chemical Research. Link

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society.[4] Link

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

Sources

Technical Support Center: Minimizing Hydrolysis of Benzofuran Boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for handling benzofuran boronic acid derivatives. This guide is designed to provide in-depth, practical advice to help you navigate the challenges associated with the hydrolysis of these critical reagents. As a Senior Application Scientist, my goal is to equip you with the knowledge to not only solve common experimental issues but also to understand the underlying chemical principles governing the stability of these compounds.

Understanding the Challenge: The "Why" Behind Hydrolysis

Benzofuran boronic acids are invaluable building blocks in medicinal chemistry and materials science, most notably for their role in Suzuki-Miyaura cross-coupling reactions.[1][2][3] However, their utility can be hampered by their susceptibility to hydrolysis, a reaction where the carbon-boron bond is cleaved by water.[4][5] This degradation can lead to reduced yields, inconsistent reaction outcomes, and the formation of unwanted byproducts.[5][6]

The boron atom in boronic acids is electron-deficient, making it a Lewis acid that can readily interact with nucleophiles like water.[1][7] This interaction initiates the hydrolytic cleavage of the C-B bond. The rate of hydrolysis is influenced by several factors, including pH, solvent, temperature, and the electronic properties of the benzofuran ring itself.[8]

Visualizing the Hydrolysis Pathway

The following diagram illustrates the general mechanism of boronic acid hydrolysis, a key process to understand when troubleshooting experimental setups.

Hydrolysis_Mechanism cluster_0 Hydrolysis of Benzofuran Boronic Acid Benzofuran_BA Benzofuran-B(OH)₂ Tetrahedral_Intermediate [Benzofuran-B(OH)₃]⁻ + H⁺ Benzofuran_BA->Tetrahedral_Intermediate Nucleophilic attack by H₂O Water H₂O Hydrolyzed_Product Benzofuran + B(OH)₃ Tetrahedral_Intermediate->Hydrolyzed_Product C-B bond cleavage

Caption: General mechanism of benzofuran boronic acid hydrolysis.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the storage, handling, and use of benzofuran boronic acid derivatives.

Storage and Handling

Q1: I've noticed a decrease in the purity of my solid benzofuran-2-boronic acid over time. What's causing this, and how can I prevent it?

A1: The degradation of solid boronic acids is often due to exposure to atmospheric moisture. Even though they are solids, they can slowly hydrolyze.[9]

  • Causality: The seemingly stable solid can adsorb moisture from the air, initiating hydrolysis on the crystal surface. This is often exacerbated by frequent opening of the container in a humid environment.

  • Troubleshooting Steps:

    • Inert Atmosphere: Store your benzofuran boronic acid derivatives under an inert atmosphere (e.g., argon or nitrogen).[10]

    • Desiccation: Place the container inside a desiccator with a suitable drying agent (e.g., Drierite).[10]

    • Proper Sealing: Ensure the container is tightly sealed after each use.[10][11] Using containers with high-quality seals is recommended.

    • Aliquoting: For frequently used boronic acids, consider aliquoting the material into smaller, single-use vials to minimize exposure of the bulk material to the atmosphere.

    • Cold Storage: Store at low temperatures (e.g., -20°C) to slow down the rate of any potential degradation.[10]

Q2: My benzofuran-3-boronic acid seems to be decomposing in solution even before I start my reaction. Why is this happening?

A2: Benzofuran boronic acids can be unstable in certain solvents, especially protic solvents like water or alcohols, even without any other reagents present.[4]

  • Causality: The presence of water or other protic solvents facilitates hydrolysis. The rate of this degradation can be pH-dependent.[8][12]

  • Troubleshooting Steps:

    • Solvent Choice: Whenever possible, dissolve your benzofuran boronic acid in an aprotic solvent such as acetonitrile or tetrahydrofuran (THF) immediately before use.[4]

    • Fresh Solutions: Always prepare solutions of benzofuran boronic acids fresh for each experiment. Avoid storing them in solution for extended periods.

    • pH Control: The stability of boronic acids is significantly influenced by pH. Generally, they are more stable under mildly acidic to neutral conditions.[13] Both strongly acidic and strongly basic conditions can accelerate hydrolysis.[4][14]

Reaction and Work-up

Q3: My Suzuki-Miyaura coupling reaction with a benzofuran boronic acid derivative is giving low yields. Could hydrolysis be the culprit?

A3: Yes, hydrolysis of the boronic acid is a common side reaction in Suzuki-Miyaura couplings that can significantly reduce your yield.[2][5]

  • Causality: The basic conditions typically required for the Suzuki-Miyaura reaction can promote the hydrolysis of the boronic acid, competing with the desired cross-coupling pathway.[5]

  • Troubleshooting Steps:

    • Use of Boronic Esters (Protecting Groups): Convert the boronic acid to a more stable boronic ester, such as a pinacol ester (Bpin).[2][6][9] Pinacol esters are significantly more resistant to hydrolysis but are still sufficiently reactive for the Suzuki coupling.[9]

    • Slow Release Strategy: Employing protecting groups like N-methyliminodiacetic acid (MIDA) boronates can allow for the slow release of the boronic acid into the reaction mixture, keeping its concentration low and minimizing degradation.[14]

    • Anhydrous Conditions: While challenging to achieve completely, using anhydrous solvents and reagents can help to minimize hydrolysis.[15]

    • Base Selection: The choice of base can impact the rate of hydrolysis. Weaker bases or bases with lower water content may be beneficial.

Protocol: Formation of a Benzofuran Pinacol Boronate Ester

This protocol provides a general method for protecting a benzofuran boronic acid as its pinacol ester to enhance stability.

  • Dissolve the Boronic Acid: In a round-bottom flask, dissolve the benzofuran boronic acid (1.0 equiv) in an appropriate anhydrous solvent (e.g., THF or dioxane).

  • Add Pinacol: Add pinacol (1.1 equiv) to the solution.

  • Azeotropic Removal of Water: Heat the mixture to reflux with a Dean-Stark trap to azeotropically remove water. The reaction is typically complete when no more water is collected.

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Purification: The resulting benzofuran pinacol boronate ester can often be used directly or purified by column chromatography on silica gel.

Q4: I am observing unexpected peaks in my HPLC analysis of a reaction mixture containing a benzofuran boronic acid. Could this be due to on-column degradation?

A4: Yes, on-column hydrolysis is a known issue when analyzing boronic acids by reversed-phase HPLC.[4][16]

  • Causality: The aqueous mobile phases and the potential for interaction with free silanol groups on the silica-based column packing can lead to the hydrolysis of the boronic acid during the chromatographic run.[4][16]

  • Troubleshooting Steps:

    • Aprotic Diluent: Dissolve your sample in an aprotic solvent like acetonitrile or THF to minimize hydrolysis before injection.[4]

    • Faster Analysis: Use a shorter column or a faster gradient to reduce the time the analyte spends on the column.[4]

    • Mobile Phase pH: Adjusting the mobile phase to a slightly acidic pH can sometimes suppress hydrolysis.[16]

    • End-Capped Columns: Use columns that are end-capped to minimize the number of accessible free silanol groups.[4]

    • Alternative Techniques: Consider using Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) for higher resolution and sensitivity, which can help in identifying degradation products.[4]

Advanced Strategies for Minimizing Hydrolysis

Q5: Are there more robust protecting groups than pinacol esters for particularly sensitive benzofuran boronic acid derivatives?

A5: Yes, several other protecting groups offer enhanced stability against hydrolysis.[6][9]

  • Causality: The stability of boronic esters is often related to the steric hindrance around the boron atom.[13] More sterically bulky diols can provide greater protection.

  • Alternative Protecting Groups:

    • N-methyliminodiacetic acid (MIDA) esters: These are very stable and can be deprotected under specific basic conditions, allowing for controlled release of the boronic acid.[14]

    • Diaminonaphthalene (dan) amides: The nitrogen atoms in the dan group donate electron density to the boron, reducing its Lewis acidity and thus its susceptibility to hydrolysis.[9]

    • Trifluoroborate salts: These are often crystalline, air-stable solids that can be easily handled and stored. They typically require hydrolysis to the boronic acid for use in cross-coupling reactions.[9][17]

Comparative Stability of Common Boronic Acid Protecting Groups
Protecting GroupStructureRelative Stability to HydrolysisDeprotection Conditions
Pinacol (Bpin) Cyclic boronate esterModerateAcidic hydrolysis, often with an oxidant like NaIO₄.[9][18]
MIDA Tricyclic boronate esterHighMild basic hydrolysis (e.g., aq. NaOH or K₃PO₄).[14]
dan Diaminonaphthalene amideVery HighAcidic hydrolysis.[9]
Trifluoroborate (BF₃K) Anionic tetracoordinate boronHigh (as solid)Hydrolysis in the presence of water.[17]
Visualizing the Workflow for Protecting Benzofuran Boronic Acids

This diagram outlines the decision-making process and workflow for protecting benzofuran boronic acids to prevent hydrolysis.

Protecting_Group_Workflow cluster_1 Workflow for Minimizing Hydrolysis Start Start: Benzofuran Boronic Acid Assess_Stability Assess Stability and Reaction Conditions Start->Assess_Stability Direct_Use Use Directly with Optimized Conditions Assess_Stability->Direct_Use Sufficiently Stable Protecting_Group Select and Install Protecting Group Assess_Stability->Protecting_Group Prone to Hydrolysis Reaction Perform Reaction (e.g., Suzuki Coupling) Direct_Use->Reaction Protecting_Group->Reaction Deprotection Deprotection (if necessary) Reaction->Deprotection Final_Product Final Product Deprotection->Final_Product

Caption: Decision workflow for using and protecting benzofuran boronic acids.

References

  • Protecting Groups for Boronic Acids | Chem-Station Int. Ed. (2016). Chem-Station. [Link]

  • MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC - NIH . (2017). National Institutes of Health. [Link]

  • Stability of Boronic Esters to Hydrolysis: A Comparative Study . European Journal of Organic Chemistry. [Link]

  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling | Journal of the American Chemical Society - ACS Publications . (2012). American Chemical Society. [Link]

  • Internal and external catalysis in boronic ester networks - Semantic Scholar . Semantic Scholar. [Link]

  • Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 . American Chemical Society. [Link]

  • Introduction, Interconversion and Removal of Boron Protecting Groups - ACS Publications . (2016). American Chemical Society. [Link]

  • Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates . (2016). Royal Society of Chemistry. [Link]

  • Boronic acid - Wikipedia . Wikipedia. [Link]

  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling | Journal of the American Chemical Society - ACS Publications . (2012). American Chemical Society. [Link]

  • Photoinduced deprotection of masked boronic acids enables light-triggered polycondensation of siloxanes - ChemRxiv . ChemRxiv. [Link]

  • Stability of Boronic Esters to Hydrolysis: A Comparative Study - ResearchGate . ResearchGate. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H . (2013). Royal Society of Chemistry. [Link]

  • Recent progress in self-healing polymers and hydrogels based on reversible dynamic B–O bonds: boronic/boronate esters, borax, and benzoxaborole - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D1TA02308J . (2021). Royal Society of Chemistry. [Link]

  • Boronic acid synthesis by hydrolysis - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs . Yoneda Labs. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals . (2017). LCGC North America. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC . National Institutes of Health. [Link]

  • Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction | IDEALS . (2021). University of Illinois at Urbana-Champaign. [Link]

  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures . (2015). Utrecht University. [Link]

  • Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters . ResearchGate. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - ACS Publications . (2018). American Chemical Society. [Link]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) . Royal Society of Chemistry. [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System | Waters . Waters. [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts - DSpace@MIT . (2022). Massachusetts Institute of Technology. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC . National Institutes of Health. [Link]

  • Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery - MDPI . MDPI. [Link]

  • Synthesis and Application of Boronic Acid Derivatives - VTechWorks . (2010). Virginia Tech. [Link]

  • Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds - ACS Publications . (2017). American Chemical Society. [Link]

  • Chemical Storage Guide . University of California, Berkeley. [Link]

  • Chemical Storage Safety: Acids, Bases & Solvents Best Practices . CP Lab Safety. [Link]

  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC . National Institutes of Health. [Link]

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Validation & Comparative

Analytical Precision in Drug Discovery: HRMS Profiling of 5-benzylbenzofuran-2-yl Boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

5-benzylbenzofuran-2-yl boronic acid is a high-value heterocyclic building block, primarily employed in Suzuki-Miyaura cross-coupling reactions for the synthesis of kinase inhibitors and anti-inflammatory agents. However, its analysis presents a "stability paradox": the very reactivity that makes it useful (the empty p-orbital on the boron atom) makes it susceptible to rapid degradation and artifact formation during analysis.

Common analytical pitfalls include protodeboronation (loss of the boron moiety), boroxine formation (trimerization), and esterification with solvolytic solvents. This guide establishes High-Resolution Mass Spectrometry (HRMS) not just as a confirmation tool, but as the superior method for profiling these specific instabilities compared to traditional NMR or HPLC-UV techniques.

Comparative Analysis: HRMS vs. Conventional Alternatives

The following matrix objectively compares HRMS against industry-standard alternatives for this specific class of benzofuran boronic acids.

Table 1: Performance Matrix
FeatureHRMS (Orbitrap/Q-TOF) 1H NMR (400 MHz) HPLC-UV (PDA)
Primary Utility Exact mass, impurity profiling, trace degradation analysis.Structural elucidation, bulk purity.Routine quantitation, reaction monitoring.[1][2]
Sensitivity High (pg-ng range) . Essential for detecting trace deboronated byproducts.Low (mg range). Minor impurities often lost in baseline noise.Moderate. Limited by extinction coefficient of impurities.
Specificity Excellent. Distinguishes boronic acid from boroxine and esters via exact mass.Good, but boroxine/monomer equilibrium is often averaged (broad peaks).Poor. Boroxine and monomer often co-elute or interconvert on-column.
Boron ID Isotopic Pattern (

)
provides definitive confirmation.
Requires

probe (rarely standard);

signals for -B(OH)

are broad/exchangeable.
None.
Throughput High (Flow injection or rapid LC-MS).Low (Acquisition time + sample prep).Medium (Gradient run times).
Limitations Ionization artifacts (in-source dehydration) can mimic impurities.Solvent requirements (e.g., DMSO-d6) may shift equilibrium."Invisible" impurities (lack of chromophore).

Technical Deep Dive: The HRMS Advantage

The Isotopic Fingerprint

The most definitive feature of 5-benzylbenzofuran-2-yl boronic acid in HRMS is the boron isotopic signature. Unlike carbon-only compounds, boron exists as


 (19.9%) and 

(80.1%).
  • Observation: A distinct "doublet-like" precursor ion cluster.

  • Validation: The intensity ratio of the M peak (

    
    ) to the M+1 peak (
    
    
    
    ) must be approximately 1:4 .
  • Why it matters: If this ratio is skewed, it indicates interference from a co-eluting non-boron impurity.

Ionization Physics: ESI(-) vs. ESI(+)

While benzofurans are lipophilic (favoring ESI+), the boronic acid moiety is a Lewis acid.

  • Negative Mode (ESI-): Preferred. The boronic acid forms adducts with Lewis bases.

    • Target Ion:

      
       or 
      
      
      
      .
    • Note: ESI- minimizes the formation of dehydrated artifacts compared to positive mode.

  • Positive Mode (ESI+): Useful for the deboronated impurity (5-benzylbenzofuran).

    • Target Ion:

      
       or 
      
      
      
      .
    • Warning: Boronic acids in ESI+ often undergo in-source dehydration to

      
      , which can be mistaken for the boroxine monomer.
      

Visualizing the Analytical Workflow

The following diagram outlines the decision-making process for analyzing labile boronic acids, distinguishing between real chemical degradation and instrumental artifacts.

AnalyticalWorkflow cluster_legend Legend Start Sample: 5-benzylbenzofuran-2-yl boronic acid Solvent Solvent Selection (Avoid MeOH to prevent esterification) Start->Solvent Ionization ESI Source (Negative Mode Preferred) Solvent->Ionization MS_Spectrum Full Scan MS (m/z 100-1000) Ionization->MS_Spectrum Decision Check Isotopic Pattern (10B:11B ~ 1:4?) MS_Spectrum->Decision Real_Boron Boron Species Confirmed Decision->Real_Boron Yes Deboronated Impurity: 5-benzylbenzofuran (No Boron Pattern) Decision->Deboronated No (Monoisotopic) Artifact_Check Check for Artifacts: [M-H2O] or [3M-3H2O]? Real_Boron->Artifact_Check Boroxine Boroxine (Trimer) Real or In-Source? Artifact_Check->Boroxine Mass = 3M - 54 Monomer Target Monomer [M-H]- Artifact_Check->Monomer Mass = M key Blue: Target | Red: Critical Control | Green: Validation

Figure 1: Analytical workflow for distinguishing the target boronic acid from common artifacts (boroxines) and degradation products (deboronated species).

Experimental Protocol (Self-Validating)

To ensure data integrity, follow this specific protocol designed to minimize in-source degradation.

Sample Preparation
  • Solvent: Acetonitrile:Water (50:50). Do NOT use Methanol.

    • Reasoning: Methanol rapidly reacts with boronic acids to form methyl boronic esters (

      
      ), creating false impurity peaks at 
      
      
      
      and
      
      
      .
  • Concentration: 10 µg/mL. High concentrations promote trimerization (boroxine formation).

  • Additives: 0.1% Formic Acid (for ESI+) or 5mM Ammonium Acetate (for ESI-).

Instrument Parameters (Orbitrap/Q-TOF)
  • Source Voltage: 2.5 kV (ESI-) / 3.5 kV (ESI+).

  • Capillary Temperature: < 250°C.[1][2]

    • Critical: High temperatures (>300°C) drive thermal dehydration, artificially inflating the boroxine signal.

  • S-Lens/Fragmentor Voltage: Set to Low . High acceleration voltage causes in-source fragmentation (loss of

    
    ).
    
Data Interpretation (The "Check" Step)
  • Extract Ion Chromatogram (EIC): Search for Exact Mass of

    
     (
    
    
    
    : 251.0885).
  • Boroxine Check: Search for Exact Mass of

    
    .
    
    • Rule: If the Boroxine peak appears in the chromatogram at the same retention time as the monomer, it is an in-source artifact . If it separates chromatographically, it is a sample impurity.

Fragmentation & Degradation Pathways[3][4]

Understanding the fragmentation is crucial for structural confirmation. The benzofuran core directs specific pathways.[2]

Fragmentation Precursor Precursor Ion [M-H]- (m/z ~251) Path1 Loss of B(OH)3 (Protodeboronation) Precursor->Path1 Path2 Loss of H2O (Boroxine Precursor) Precursor->Path2 Path3 Ring Opening/CO Loss (Benzofuran specific) Precursor->Path3 Fragment1 Benzofuran Anion (m/z ~207) Path1->Fragment1 Diagnostic for\nCore Structure Diagnostic for Core Structure Fragment1->Diagnostic for\nCore Structure Fragment2 [M-H-H2O]- (m/z ~233) Path2->Fragment2 Fragment3 Deep Fragmentation (m/z < 150) Path3->Fragment3

Figure 2: Primary fragmentation pathways. The loss of the boron moiety (Path 1) is the most prominent channel in MS/MS, confirming the labile nature of the C-B bond.

Key Diagnostic Ions:
  • m/z ~251.09: Precursor

    
    .
    
  • m/z ~207.08: Loss of

    
     group (Protodeboronation fragment). This confirms the 5-benzylbenzofuran core.
    
  • m/z ~233.08: Loss of water (cyclic boronate formation).

References

  • Storey, C. M., et al. (2011). Arylboronic acid chemistry under electrospray conditions. Journal of the American Society for Mass Spectrometry. Link

    • Context: Foundational text on the behavior of aryl boronic acids in ESI, specifically detailing the form
  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Link

    • Context: Discusses the stability of heteroaryl boronic acids and the mechanism of protodeboron
  • Nozawa, D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways.[3] Journal of the American Chemical Society. Link[3]

    • Context: Detailed kinetic analysis of deboronation, crucial for understanding why 5-benzylbenzofuran impurities appear.
  • Pandiyan, P. J., et al. (2013).[1] A High Throughput Analysis of Boronic Acids Using Ultra High Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry. Analytical Methods.[1][4][5][6][7] Link

    • Context: Provides the basis for the Ammonium Acetate mobile phase protocol to stabilize boronic acids during LC-MS.

Sources

Comparative Guide: Boronic Acids vs. Potassium Trifluoroborate Salts in Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability-Reactivity Paradox

For decades, boronic acids (


) have served as the standard nucleophile in Suzuki-Miyaura coupling due to their high atom economy and direct reactivity. However, their application in drug discovery is frequently compromised by protodeboronation , variable stoichiometry (due to boroxine trimerization), and difficult purification.

Potassium organotrifluoroborates (


, often called "Molander salts") were developed to solve these instability issues. They function not as direct reactants, but as slow-release reservoirs . By releasing the active boronic acid species in a controlled equilibrium, they maintain a low steady-state concentration of the unstable nucleophile, thereby suppressing decomposition pathways while permitting the desired cross-coupling.

This guide analyzes the mechanistic and practical differences between these two reagents, providing evidence-based protocols for their application.

Part 1: Mechanistic Divergence

To use these reagents effectively, one must understand that trifluoroborates do not transmetallate directly . They must first hydrolyze.

The Hydrolysis Equilibrium

In a typical Suzuki coupling, boronic acids enter the catalytic cycle after activation by a base. Trifluoroborates, however, require an initial hydrolysis step, often catalyzed by the base or a Lewis acid interaction (even with the glass surface of the reaction vial).

Mechanism Salt Potassium Trifluoroborate (R-BF3K) [Stable Reservoir] Acid Boronic Acid (R-B(OH)2) [Active Species] Salt->Acid Hydrolysis (Slow Step) Requires H2O/Base Ate Boronate 'Ate' Complex (R-B(OH)3)- Acid->Ate + Base (OH-) Decomp Decomposition (Protodeboronation) Acid->Decomp If [R-B(OH)2] is too high Pd Pd(II)-Ar [Catalytic Cycle] Ate->Pd Transmetallation

Figure 1: The "Slow-Release" Mechanism. The equilibrium between the salt and the acid prevents the accumulation of the unstable boronic acid, minimizing decomposition.

Part 2: Critical Performance Analysis

Stability & Protodeboronation

The primary failure mode for boronic acids is protodeboronation (


), particularly in 2-heterocyclic systems (2-pyridine, 2-furan, 2-thiophene).[1] The C-B bond in these electron-rich or basic heterocycles is highly labile.
  • Boronic Acids: Rapidly decompose in aqueous base. Requires large excess (1.5–2.0 equiv) to drive reaction.

  • Trifluoroborates: The

    
     bond is tetravalent and chemically inert until hydrolysis. This allows for precise 1:1 stoichiometry.
    
Purification & Handling
  • Boronic Acids: Often oily or waxy solids. They exist as undefined mixtures of the free acid and the cyclic trimer (boroxine), making molecular weight calculation inaccurate. Purification usually requires chromatography, which can cause streakiness or degradation.

  • Trifluoroborates: Crystalline, free-flowing solids. They are air-stable indefinitely. Crucially, they can be purified by simple precipitation (dissolve in acetone/acetonitrile, precipitate with ether/DCM), avoiding silica gel chromatography entirely.

Experimental Data: The "Difficult" Substrates

The following table summarizes data (adapted from Molander et al., J. Org. Chem. 2009) comparing the coupling of 4-methylthiophen-2-yl boron species with aryl chlorides.[2]

FeatureBoronic Acid (

)
Trifluoroborate (

)
Reagent Stability Decomposes in air/moistureIndefinitely stable
Stoichiometry 1.5 – 2.0 Equivalents required1.0 – 1.05 Equivalents sufficient
Yield (Difficult Coupling) 69% (Significant homocoupling)95% (Clean conversion)
Atom Economy High (theoretical)Lower (due to K/F atoms)
Purification Silica Gel ChromatographyCrystallization / Precipitation

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of Potassium Trifluoroborates

Use this to convert an unstable commercial boronic acid into a stable salt.

Reagents:

  • Boronic Acid (1.0 equiv)[3]

  • Potassium Bifluoride (

    
    ) (3.0 – 4.5 equiv)
    
  • Methanol / Water[3]

Step-by-Step:

  • Dissolution: Dissolve the boronic acid in a minimal amount of Methanol.

  • Addition: Prepare a saturated solution of

    
     in distilled water (approx. 4.5M).[3] Add this dropwise to the boronic acid solution at 0°C.
    
  • Reaction: Stir vigorously for 15–30 minutes. A thick white precipitate (

    
    ) will form.
    
  • Concentration: Remove the methanol under reduced pressure (Rotavap).

  • Drying: Place the wet solid under high vacuum to remove water.

  • Extraction (Purification): Extract the dry solid with warm Acetone or Acetonitrile (the salt dissolves; excess inorganic fluoride salts do not). Filter the mixture.

  • Precipitation: Concentrate the filtrate and add Et2O or CH2Cl2 to precipitate the pure potassium trifluoroborate. Filter and dry.

Protocol B: Suzuki-Miyaura Coupling with Trifluoroborates

Standard "Molander Conditions" for robust coupling.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Potassium Trifluoroborate (1.05 equiv)

  • Catalyst:

    
     (2 mol%) + RuPhos (4 mol%) (or XPhos for alkyls)
    
  • Base:

    
     or 
    
    
    
    (3.0 equiv)
  • Solvent: Toluene/Water (3:1 ratio)

Step-by-Step:

  • Charge: Add aryl halide, trifluoroborate, base, and Pd/Ligand to a reaction vial equipped with a stir bar.

  • Degas: Seal the vial and purge with Argon/Nitrogen for 5 minutes.

  • Solvent: Add the degassed Toluene/Water mixture via syringe. Note: Water is strictly required to facilitate the hydrolysis of the salt.

  • Heat: Heat to 80–100°C vigorously for 4–24 hours.

  • Workup: Cool to RT. Dilute with EtOAc and water. Separate layers. The product is in the organic layer.

Part 4: Decision Matrix

When should you switch from the standard boronic acid to the salt?

DecisionTree Start Start: Selecting Nucleophile Q1 Is the Boronic Acid commercially available & cheap? Start->Q1 Q2 Is the substrate a 2-heterocycle (Pyridine/Furan)? Q1->Q2 Yes UseSalt Use Trifluoroborate Salt (Molander Conditions) Q1->UseSalt No (Unstable/Rare) Q3 Is strict stoichiometry required (e.g., late-stage functionalization)? Q2->Q3 No Q2->UseSalt Yes (High Protodeboronation Risk) UseAcid Use Boronic Acid (Standard Conditions) Q3->UseAcid No Q3->UseSalt Yes

Figure 2: Decision Matrix for reagent selection. Trifluoroborates are favored for unstable substrates or when purification of the starting material is difficult.

References

  • Molander, G. A., & Ellis, N. (2007).[4] Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction.[5] Accounts of Chemical Research, 40(4), 275–286. [Link]

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(50), 9240–9261. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. [Link]

  • Butters, M., et al. (2011). Industrial Applications of the Suzuki-Miyaura Cross-Coupling Reaction. Chemical Reviews, 111(3), 1346–1416. [Link]

  • Molander, G. A., & Sandrock, D. L. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(3), 973-980.[2] [Link]

Sources

A Comparative Reactivity Profile: Benzofuran-2-ylboronic Acid vs. Phenylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern synthetic chemistry, palladium- and copper-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. At the heart of many of these transformations, particularly the celebrated Suzuki-Miyaura coupling, lies the organoboron reagent, most commonly a boronic acid. The choice of this reagent is critical, as its structural and electronic properties dictate the reaction's efficiency, scope, and susceptibility to side reactions.

This guide provides an in-depth comparison of the reactivity profiles of two structurally distinct yet widely used boronic acids: the benchmark phenylboronic acid and the heteroaromatic benzofuran-2-ylboronic acid . For researchers in medicinal and materials chemistry, where the benzofuran scaffold is a privileged motif, understanding the nuances of its corresponding boronic acid is paramount for synthetic success. This analysis synthesizes mechanistic principles with experimental observations to provide actionable insights for reaction design and optimization.

Part 1: Structural and Electronic Properties – The Root of Reactivity Differences

The disparate reactivity of phenylboronic acid and benzofuran-2-ylboronic acid can be traced back to their fundamental electronic and steric characteristics. Phenylboronic acid serves as a baseline, representing a simple, relatively electron-neutral aromatic system. In contrast, the benzofuran-2-yl moiety possesses a fused, oxygen-containing heterocyclic ring system, which introduces significant electronic perturbation.

  • Electronic Effects : The benzofuran ring system is considered π-excessive, or electron-rich. The lone pairs on the furan oxygen atom participate in resonance, increasing the electron density of the heterocyclic ring. This elevated electron density at the 2-position, where the boronic acid group is attached, has a profound impact on the C-B bond. It enhances the nucleophilicity of the benzofuranyl group, which can facilitate the critical transmetalation step in the Suzuki-Miyaura catalytic cycle.[1]

  • Steric Profile : The planar structures of both phenyl and benzofuranyl groups are sterically comparable. While the fused ring of benzofuran is larger, the local environment around the C-B bond is not significantly more hindered than in phenylboronic acid, especially when compared to ortho-substituted phenylboronic acids.

G cluster_0 Structural & Electronic Comparison cluster_phenyl_props Phenylboronic Acid cluster_benzo_props Benzofuran-2-ylboronic Acid Phenyl p1 • Electronically neutral benzene ring • Stable and widely used benchmark • pKa: 8.83 Benzofuran b1 • Electron-rich (π-excessive) system • Enhanced nucleophilicity at C2 • Prone to protodeboronation

Figure 1. Comparison of Phenylboronic Acid and Benzofuran-2-ylboronic Acid.

Part 2: Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the most prominent application for these reagents. The catalytic cycle generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The nature of the boronic acid primarily influences the transmetalation step.

An electron-rich boronic acid, like benzofuran-2-ylboronic acid, is generally expected to undergo transmetalation more readily than an electron-neutral one like phenylboronic acid.[1] This can lead to faster reaction rates and allow for successful couplings under milder conditions. Indeed, experimental evidence shows that benzofuran-2-ylboronic acid is a highly effective coupling partner. In a study comparing various heteroaryl boronic acids, 2-benzofuranylboronic acid provided excellent yields (91-99%) in couplings with a challenging chloro-pyrimidine partner at a relatively low temperature of 60°C.[3] This performance was superior to other unstable heteroaryl boronic acids, such as 2-benzothienylboronic acid, which gave minimal product under similar conditions due to rapid decomposition.[3]

While a direct side-by-side yield comparison with phenylboronic acid under identical, mild conditions is not available in the reviewed literature, the high reactivity of the benzofuran derivative suggests it is a highly competent substrate, likely outperforming phenylboronic acid in challenging couplings that require lower temperatures to avoid degradation of sensitive functional groups.

Boronic AcidCoupling PartnerCatalyst SystemBase / SolventTemp (°C)Yield (%)Reference
Benzofuran-2-ylboronic acid 2-chloro-4,6-dimethoxypyrimidinePd(OAc)₂ / SPhosK₃PO₄ / Toluene, H₂O6091-99[3]
Phenylboronic acid IodobenzeneCu(II) Salen complex@KCC-1K₂CO₃ / DMF11095[4]
Phenylboronic acid 4-BromoacetophenonePd/Ni-MOFK₂CO₃ / Ethanol6096[5]
Table 1. Selected Experimental Data for Suzuki-Miyaura Couplings. Note: Conditions are not identical and serve to illustrate the general reactivity and utility of each reagent.
The Double-Edged Sword: Protodeboronation

The primary vulnerability of many heteroaryl boronic acids, especially electron-rich ones, is their susceptibility to protodeboronation.[6] This undesired side reaction involves the cleavage of the C–B bond by a proton source (often water or alcohol from the solvent), replacing it with a C–H bond and rendering the reagent inactive for cross-coupling.[6]

Benzofuran-2-ylboronic acid's electron-rich nature makes it inherently more prone to this decomposition pathway than the more robust phenylboronic acid.[1][7] This instability is a critical consideration. While it is reactive enough to couple efficiently at lower temperatures, prolonged reaction times or higher temperatures, often required for less reactive aryl halides (e.g., chlorides), can lead to significant substrate decomposition and reduced yields.[7] The choice of base and solvent is also crucial, as the rate of protodeboronation is highly pH-dependent.[8]

G cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_side_reaction Competing Side Reaction pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂-X pd0->pd2_aryl Oxidative Addition (Ar-X) pd2_trans Ar-Pd(II)L₂-R pd2_aryl->pd2_trans Transmetalation (R-B(OH)₂) + Base pd2_trans->pd0 product Ar-R pd2_trans->product Reductive Elimination boronic_acid R-B(OH)₂ deboronated R-H boronic_acid->deboronated Protodeboronation (+ H⁺ source)

Figure 2. The Suzuki-Miyaura cycle and the competing protodeboronation pathway.

Part 3: Reactivity in Other Cross-Coupling Reactions

Chan-Lam C-N Coupling

The Chan-Lam reaction, a copper-catalyzed coupling of boronic acids with amines or alcohols, offers a powerful method for C-N and C-O bond formation.[9] Here, the reactivity differences are stark. In a study aimed at synthesizing N-arylated-2-nitroimidazoles, a range of substituted phenylboronic acids coupled successfully to provide the desired products in moderate to good yields. However, under the same reaction conditions, benzofuran-2-ylboronic acid failed to yield any of the C-N coupled product . Instead, self-coupling of the boronic acid was observed.

This result suggests that for certain copper-catalyzed systems, the specific electronic properties or potential for inhibitory coordination of the benzofuran-oxygen may render benzofuran-2-ylboronic acid an unsuitable substrate, whereas the more predictable phenylboronic acid performs reliably.

Liebeskind-Srogl Coupling

The Liebeskind-Srogl coupling is a palladium-catalyzed, copper-mediated reaction of a thioester with a boronic acid, notable for proceeding under neutral conditions.[10][11][12] This reaction is highly valuable for synthesizing ketones. While direct comparative studies are scarce, the general mechanism involves transmetalation to a palladium center, similar to the Suzuki-Miyaura reaction.[12] Given its proven high reactivity in Suzuki couplings, it is plausible that benzofuran-2-ylboronic acid would be an effective partner in Liebeskind-Srogl reactions, particularly where mild, neutral conditions are required to preserve sensitive functionalities. However, this must be empirically validated.

Part 4: Practical Recommendations and Experimental Protocol

Summary and Recommendations
  • For Suzuki-Miyaura Coupling:

    • Benzofuran-2-ylboronic acid is an excellent choice for introducing the benzofuran moiety, often exhibiting higher reactivity than phenylboronic acid, allowing for milder reaction conditions. This is particularly advantageous when working with thermally sensitive substrates.

    • Key Challenge : Its primary liability is protodeboronation. To mitigate this, use highly active catalyst systems (e.g., those with biarylphosphine ligands like SPhos), shorter reaction times, and the mildest possible temperature.[7] Careful screening of bases is recommended.

    • Phenylboronic acid remains the robust, reliable standard for general-purpose couplings. It is less susceptible to decomposition and is the preferred reagent unless the specific electronic benefits of an electron-rich partner are required or the benzofuran scaffold is the target.

  • For Chan-Lam Coupling:

    • Phenylboronic acid is a proven, reliable coupling partner for a wide range of N- and O-nucleophiles.

    • Benzofuran-2-ylboronic acid should be used with caution. Its failure in documented cases suggests that substrate-specific optimization is required, and it may not be a suitable coupling partner in all systems.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline for the coupling of an aryl bromide with a boronic acid and should be optimized for specific substrates.[1][13]

Reagents & Equipment:

  • Aryl Bromide (1.0 equiv)

  • Boronic Acid (1.2 - 1.5 equiv)

  • Palladium Catalyst [e.g., Pd(PPh₃)₄ (3 mol%) or PdCl₂(dppf) (3 mol%)]

  • Base [e.g., K₂CO₃ or K₃PO₄ (2.0 - 3.0 equiv)]

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or DMF)

  • Degassed aqueous solution for the base (if applicable)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl bromide (1.0 mmol), the boronic acid (1.2 mmol), the palladium catalyst (0.03 mmol), and the base (2.0 mmol).

  • Solvent Addition: Add the degassed organic solvent (e.g., 4 mL of 1,4-dioxane) followed by the degassed aqueous base solution (e.g., 1 mL of 2M K₂CO₃) via syringe.

  • Reaction: Seal the flask and heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-100 °C for phenylboronic acid; consider starting at 60-80 °C for benzofuran-2-ylboronic acid).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water (10 mL) and extract with an organic solvent such as ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure biaryl product.

Figure 3. General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

References

  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved from [Link]9]

  • Sellers, T. G., et al. (2019). Electrochemically Enabled Chan–Lam Couplings of Aryl Boronic Acids and Anilines. Organic Letters, 21(12), 4776-4780. Available from: [Link]]

  • V, V., & G, S. (2025). Nickel-catalyzed Chan–Lam coupling: an efficient route to N-arylated 2-aminobenzothiazoles under ambient conditions. RSC Advances, 15, 28935-28940. Available from: [Link]]

  • Suwinski, J., et al. (n.d.). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. PMC. Available from: [Link]

  • ResearchGate. (n.d.). Substrate Scope of Arylboronic Acids in Chan‐Lam Coupling with 1 a. Retrieved from [Link]

  • Jiang, Y., et al. (2025). Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides. Chemistry – An Asian Journal. Available from: [Link]

  • Watson, A. J. B., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(31), 10013-10022. Available from: [Link]8]

  • ACS Figshare. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Available from: [Link]

  • Wikipedia. (n.d.). Liebeskind–Srogl coupling. Retrieved from [Link]10]

  • LJMU Research Online. (n.d.). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. Available from: [Link]

  • Buchwald, S. L., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. Available from: [Link]

  • Biscoe, M. R., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14167-14169. Available from: [Link]7]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]6]

  • Royal Society of Chemistry. (n.d.). An Efficient Desulfitative C-C Cross Coupling of Fused Thiazolidine-2-thione with Boronic Acids and Boronic Acid Pinacol esters: Formation of Fused Thiazoles. Available from: [Link]

  • ResearchGate. (n.d.). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Available from: [Link]

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